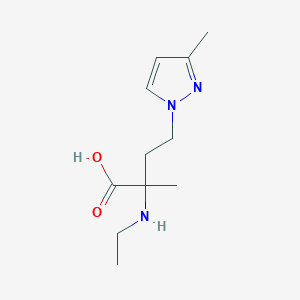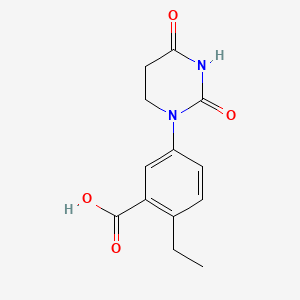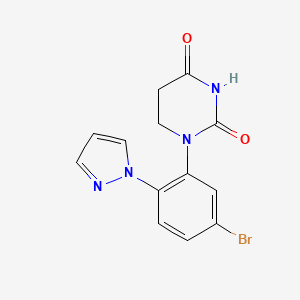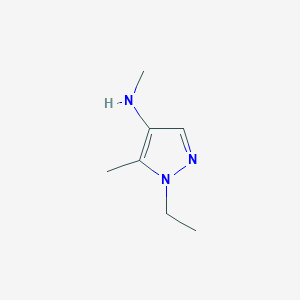![molecular formula C8H9N3 B13477756 N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
N-methylimidazo[1,2-a]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group attached to the nitrogen atom and an amine group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .
化学反応の分析
Types of Reactions
N-methylimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted imidazo[1,2-a]pyridines with different functional groups
科学的研究の応用
N-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interfere with DNA replication and repair processes, further contributing to its cytotoxic effects .
類似化合物との比較
N-methylimidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:
2-methylimidazo[1,2-a]pyridin-6-amine: Similar structure but with a methyl group at the 2nd position instead of the nitrogen atom.
7-methylimidazo[1,2-a]pyridin-6-amine: Similar structure but with a methyl group at the 7th position.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds have a carboxamide group at the 3rd position and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
N-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-2-3-8-10-4-5-11(8)6-7/h2-6,9H,1H3 |
InChIキー |
PMYLGTDKOUGYMN-UHFFFAOYSA-N |
正規SMILES |
CNC1=CN2C=CN=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)





![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)

![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)



